molecular formula C12H13N B14432850 1-Benzyl-3-methyl-1H-pyrrole CAS No. 78075-81-7

1-Benzyl-3-methyl-1H-pyrrole

Cat. No.: B14432850
CAS No.: 78075-81-7
M. Wt: 171.24 g/mol
InChI Key: XYGAFYAVBBWQIU-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-1H-pyrrole can be synthesized through several methods. One common approach involves the condensation of benzylamine with 3-methyl-2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative .

Industrial Production Methods: Industrial production of pyrrole derivatives often involves the catalytic dehydrogenation of pyrrolidine or the treatment of furan with ammonia in the presence of solid acid catalysts like silicon dioxide and aluminum oxide .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: N-bromosuccinimide (NBS).

Major Products Formed:

    Oxidation: Pyrrole oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Substituted pyrrole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-1H-pyrrole involves its interaction with specific molecular targets. For instance, pyrrole derivatives are known to inhibit enzymes like reverse transcriptase and DNA polymerases, which are crucial for the replication of certain viruses . The compound’s effects are mediated through its ability to bind to these enzymes and disrupt their normal function.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-methyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and methyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

78075-81-7

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

1-benzyl-3-methylpyrrole

InChI

InChI=1S/C12H13N/c1-11-7-8-13(9-11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

XYGAFYAVBBWQIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=C1)CC2=CC=CC=C2

Origin of Product

United States

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